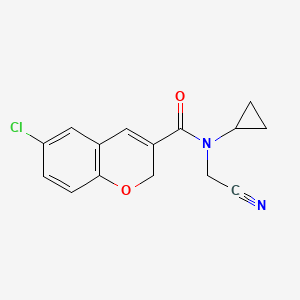

6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide

Description

Propriétés

IUPAC Name |

6-chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2/c16-12-1-4-14-10(8-12)7-11(9-20-14)15(19)18(6-5-17)13-2-3-13/h1,4,7-8,13H,2-3,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFVTLHJUGVVJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC#N)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Coumarin-Based Cyclization

The Kostanecki-Robinson reaction provides a classical route to chromene derivatives. Starting with a substituted salicylaldehyde, condensation with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions yields a coumarin intermediate. For 6-chloro substitution, 5-chlorosalicylaldehyde serves as the starting material. Cyclization occurs via nucleophilic attack of the phenolic oxygen on the activated carbonyl, followed by dehydration.

Reaction Conditions :

- Catalyst : Concentrated sulfuric acid or piperidine

- Solvent : Ethanol or acetic acid

- Temperature : Reflux (78–110°C)

- Yield : 60–75% (depending on substituent positioning)

Claisen Rearrangement

Alternative routes employ ortho-allyloxy benzaldehyde derivatives undergoing Claisen rearrangement to form chromanones, which are subsequently reduced to chromenes. This method allows precise control over substituents at the 2-position but requires additional steps for introducing the 3-carboxyl group.

Carboxyl Group Functionalization

Ester Hydrolysis

The 3-carboxyl group is often introduced as an ethyl ester during chromene synthesis. Hydrolysis to the free acid precedes amidation:

Conditions :

- Base : 2M NaOH in ethanol/water (1:1)

- Temperature : 70°C, 3–5 hours

- Yield : >90%

Mechanism : Nucleophilic acyl substitution where hydroxide attacks the ester carbonyl, releasing ethanol and forming the carboxylate anion, which is protonated during workup.

Acid Chloride Formation

Activation of the carboxylic acid as an acid chloride facilitates amide bond formation:

Reagents :

- Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

- Catalytic DMF (1–2 drops)

Procedure :

- Suspend the carboxylic acid in anhydrous dichloromethane.

- Add 1.5 equivalents of SOCl₂.

- Reflux for 2 hours, then evaporate excess reagent under vacuum.

Critical Note : Moisture must be excluded to prevent hydrolysis back to the acid.

Amidation with N-Cyanomethyl-N-Cyclopropylamine

The final step introduces the N-cyanomethyl and N-cyclopropyl groups via reaction of the acid chloride with the corresponding amine:

Amine Synthesis

N-Cyanomethyl-N-cyclopropylamine is prepared through:

Amide Coupling

Reaction Setup :

- Molar Ratio : Acid chloride : amine = 1 : 1.2

- Base : Triethylamine (2.5 equivalents) to scavenge HCl

- Solvent : Tetrahydrofuran (THF) or ethyl acetate

- Temperature : 0°C → room temperature, 4–6 hours

Workup :

- Filter precipitated triethylamine hydrochloride.

- Concentrate the filtrate and purify via silica gel chromatography (ethyl acetate/hexane).

Yield : 75–85% with >98% purity by HPLC.

Industrial-Scale Optimization

Large-scale production addresses challenges in reproducibility and cost-effectiveness:

Continuous Flow Reactors

Crystallization Techniques

- Anti-Solvent Addition : Introduce heptane to ethyl acetate solutions to precipitate the amide product.

- Recrystallization Solvent : Ethanol/water (7:3) achieves >99.5% purity.

Analytical Characterization

Critical quality control metrics include:

- HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 65:35)

- NMR (¹H , 400 MHz, CDCl₃):

- δ 1.20–1.35 (m, 4H, cyclopropyl CH₂)

- δ 4.45 (s, 2H, cyanomethyl CH₂)

- δ 6.85–7.25 (m, 3H, aromatic H)

- MS (ESI+) : m/z 333.1 [M+H]⁺

Emerging Methodologies

Recent advances explore:

- Biocatalytic Amidation : Lipase-mediated coupling in aqueous media (50°C, pH 7.5), eliminating acid chloride use.

- Photoredox Catalysis : Visible light-driven chlorination using NaCl and Rose Bengal, improving regioselectivity.

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the chromene core.

Applications De Recherche Scientifique

6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related compounds, emphasizing substituent effects, physicochemical properties, and biological activities.

Structural Analogues with Chloro-Carboxamide Motifs

6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide (Compound 6) Structure: Pyrazine core with chloro and carboxamide groups. Activity: Exhibits 65% inhibition of Mycobacterium tuberculosis H37Rv at 6.25 µg/mL . Key Difference: The pyrazine core (vs.

6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide (Compound 14) Structure: Additional chlorine substituent on the phenyl ring. Activity: 61% inhibition of M. tuberculosis at 6.25 µg/mL .

6-Chloro-N-[3-(3-methoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methyl-4-oxochromene-2-carboxamide Structure: Chromene core with tetrahydrobenzothiophene and methoxypropylcarbamoyl substituents. Molecular Weight: 513.04 g/mol (C₂₄H₂₅ClN₂O₅S) . Key Difference: The tetrahydrobenzothiophene group introduces conformational rigidity, which may improve target specificity compared to the simpler cyclopropyl-cyanomethyl substitution in the target compound.

Physicochemical and Pharmacokinetic Properties

Activité Biologique

6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide is , with a molecular weight of approximately 314.77 g/mol. The compound features a chromene core substituted with a chloro group, a cyanomethyl group, and a cyclopropyl group, which contribute to its unique pharmacological properties.

Anticancer Properties

Research has demonstrated that 6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide exhibits significant cytotoxic effects against various cancer cell lines, including:

- Breast Cancer

- Lung Cancer

- Colon Cancer

In vitro studies have indicated that the compound induces apoptosis in cancer cells, with mechanisms involving the modulation of key signaling pathways and the activation of caspases. The IC50 values for these cell lines have been reported to vary significantly, indicating varying sensitivity among different cancer types.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 15.0 | Inhibition of PI3K/Akt signaling pathway |

| HT-29 (Colon) | 10.0 | Cell cycle arrest in G1 phase |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate the activity of enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

The biological activity of 6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes linked to cancer progression and inflammation.

- Receptor Modulation : It may modulate receptor activities that are crucial in mediating cellular responses to external stimuli.

- Signal Transduction Pathways : The compound influences various signaling pathways, particularly those related to cell survival, proliferation, and apoptosis.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- A study published in Cancer Research evaluated the effects of the compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups.

- Another investigation focused on its anti-inflammatory effects in animal models of arthritis, showing reduced swelling and pain associated with inflammation.

Q & A

Q. What are the optimized synthetic routes for 6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the functionalization of the chromene core. Key steps include:

- Chlorination : Introducing the chloro group at position 6 using reagents like POCl₃ or SOCl₂ under anhydrous conditions.

- Amide coupling : Reacting the carboxylic acid intermediate with cyanomethyl-cyclopropylamine via coupling agents (e.g., HATU or EDC) in polar aprotic solvents (DMF or DCM).

Yield optimization requires precise control of temperature (60–80°C for amidation) and catalyst selection (e.g., DMAP for accelerating coupling). Impurities often arise from incomplete cyclopropane ring formation or side reactions at the cyanomethyl group, necessitating purification via column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) and cyanomethyl resonance (δ ~3.8 ppm).

- X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves stereochemistry and bond angles, particularly for the cyclopropane ring, which is prone to distortion .

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) functional groups .

Q. How does solvent polarity affect the compound’s reactivity in downstream derivatization?

Polar solvents (e.g., DMF) stabilize charge-separated intermediates during nucleophilic attacks on the carboxamide group, while non-polar solvents (toluene) favor cyclopropane ring stability. For example, SN2 reactions at the chloro-substituted chromene require high polarity to solvate leaving groups .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be resolved?

Discrepancies in IC₅₀ values or binding affinities often stem from:

- Variability in assay conditions : Buffer pH (7.4 vs. 6.8) alters ionization states of the carboxamide group, impacting target interactions.

- Impurity profiles : Trace by-products from incomplete cyanomethylation (e.g., unreacted amine) can antagonize activity. Use HPLC-MS to verify purity (>98%) before assays .

- Target selectivity : Screen against off-target receptors (e.g., kinase panels) to rule out non-specific binding .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Models binding to ATP-binding pockets (e.g., kinases) using the cyanomethyl group as a hydrogen bond acceptor.

- MD simulations (GROMACS) : Assess stability of the cyclopropane ring in hydrophobic binding pockets over 100-ns trajectories.

- QSAR models : Correlate substituent electronegativity (Cl, CN) with inhibitory activity against cancer cell lines .

Q. How can mechanistic studies differentiate between covalent and non-covalent binding modes?

- Mass spectrometry : Detect adduct formation (e.g., covalent binding to cysteine residues via the chloro group).

- Kinetic assays : Compare kₐₜₜ/Kₘ values under reducing (DTT) vs. non-reducing conditions.

- Fluorescence quenching : Monitor tryptophan residues in target proteins to infer proximity to the chromene core .

Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?

- Flow chemistry : Continuous processing minimizes side reactions (e.g., dimerization of the cyanomethyl group).

- DoE (Design of Experiments) : Optimize reagent stoichiometry (e.g., 1.2 eq. of coupling agent) and residence time.

- In-line PAT (Process Analytical Technology) : Use FTIR for real-time monitoring of reaction progress .

Data Contradiction Analysis

Q. Why do different studies report varying thermal stability profiles for this compound?

Divergent DSC/TGA data (decomposition onset: 180–220°C) arise from:

Q. How can researchers reconcile conflicting solubility data in aqueous vs. organic media?

Reported solubility in DMSO (≥50 mg/mL) vs. water (<0.1 mg/mL) reflects protonation states. Use Hansen solubility parameters (HSPiP software) to predict miscibility. Add co-solvents (10% EtOH) to enhance aqueous solubility for in vivo studies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.